

Indole-3-Lactate Production by *Bifidobacterium* Species: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indole-3-lactate*

Cat. No.: B15571032

[Get Quote](#)

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Indole-3-lactate (ILA), a tryptophan metabolite produced by certain gut commensals, is gaining significant attention for its role in host-microbe interactions and its potential therapeutic applications. Among the gut microbiota, *Bifidobacterium* species, particularly those prevalent in the infant gut, are notable producers of ILA. This document provides a comprehensive technical overview of ILA production by *Bifidobacterium*, detailing the underlying metabolic pathways, key enzymatic players, and methodologies for its quantification. This guide is intended for researchers, scientists, and drug development professionals investigating the microbiome's role in health and disease.

Introduction

Tryptophan metabolism by the gut microbiota yields a diverse array of bioactive molecules, including indole and its derivatives, which are crucial signaling molecules in the gut-brain axis and immune system modulation.^[1] Indole-3-lactic acid (ILA) is one such metabolite that has been shown to exert anti-inflammatory effects and influence neuronal processes.^{[1][2][3]} Several species of the genus *Bifidobacterium* have been identified as significant producers of ILA.^[4] Notably, species commonly found in the intestines of human infants, such as *Bifidobacterium longum* subsp. *longum*, *Bifidobacterium longum* subsp. *infantis*, *Bifidobacterium breve*, and *Bifidobacterium bifidum*, produce higher levels of ILA compared to

other species.^[5]^[6]^[7] This suggests a specific role for these "infant-type" bifidobacteria in host-microbial cross-talk during early life.^[5]^[7]

This guide will delve into the metabolic pathways responsible for ILA synthesis in *Bifidobacterium*, present quantitative data on ILA production by various species and strains, provide detailed experimental protocols for its study, and visualize the key processes through signaling pathway and workflow diagrams.

Metabolic Pathways of Indole-3-Lactate Production

Bifidobacterium species employ specific enzymatic machinery to convert tryptophan and other precursors into ILA. Two primary pathways have been elucidated: one starting from tryptophan and another involving the salvaging of exogenous indole.

Tryptophan to Indole-3-Lactate Pathway

The principal pathway for ILA production from tryptophan in *Bifidobacterium* involves a two-step enzymatic conversion.^[8] First, tryptophan is deaminated by an aromatic amino acid aminotransferase (Aat) to form indole-3-pyruvate (IPyA).^[8] Subsequently, IPyA is reduced to ILA by an aromatic lactate dehydrogenase (aldh).^[8]^[9] This pathway is considered a key metabolic feature of ILA-producing bifidobacteria.^[9]

Indole Salvage Pathway

A novel metabolic route for ILA synthesis has been identified in human gut-associated *Bifidobacterium* species, which involves the salvaging of exogenous indole.^[10]^[11] Indole, a product of tryptophan metabolism by other gut bacteria like *E. coli*, can be utilized by bifidobacteria.^[10]^[12] In this pathway, the tryptophan synthase β subunit (TrpB) catalyzes the condensation of indole with L-serine to synthesize tryptophan.^[10]^[12] This newly formed tryptophan can then enter the primary pathway described above to be converted into ILA.^[10] This salvage pathway highlights a sophisticated metabolic interplay within the gut microbial community and presents bifidobacteria as potential modulators of indole levels in the gut.^[10]^[11]

Quantitative Data on Indole-3-Lactate Production

The capacity to produce ILA varies among different *Bifidobacterium* species and even between strains. The following tables summarize the quantitative data on ILA production from various studies.

Table 1: **Indole-3-Lactate** (ILA) Production by Various Bifidobacterial Strains in MRS Broth[5]

Species	Strain	ILA Concentration ($\mu\text{g/mL}$)
<i>B. longum</i> subsp. <i>longum</i>	JCM 1217T	1.8 \pm 0.1
<i>B. longum</i> subsp. <i>infantis</i>	JCM 1222T	2.5 \pm 0.3
<i>B. breve</i>	ATCC 15700T	2.0 \pm 0.2
<i>B. bifidum</i>	JCM 1255T	1.5 \pm 0.1
<i>B. adolescentis</i>	JCM 1275T	0.5 \pm 0.1
<i>B. catenulatum</i>	JCM 1194T	0.4 \pm 0.0
<i>B. pseudocatenulatum</i>	JCM 1200T	0.4 \pm 0.1
<i>B. dentium</i>	JCM 1195T	0.3 \pm 0.0

Values are expressed as means \pm standard deviation.

Table 2: Indole Bioconversion to **Indole-3-Lactate** (ILA) and Tryptophan (Trp) by Selected *Bifidobacterium* Strains[10]

Species	Strain	ILA Concentration (μM)	Trp Concentration (μM)
<i>B. longum</i>	BB536	2.57	-
<i>B. breve</i>	M-16V	0.28	0.86
<i>B. breve</i>	MCC1274	2.61	0.03
<i>B. longum</i>	MCC1274 (aldh mutant)	0.12	0.68

Strains were incubated in the presence of exogenous indole and L-serine.

Experimental Protocols

This section provides detailed methodologies for the cultivation of *Bifidobacterium* species, preparation of culture supernatants, and quantification of ILA.

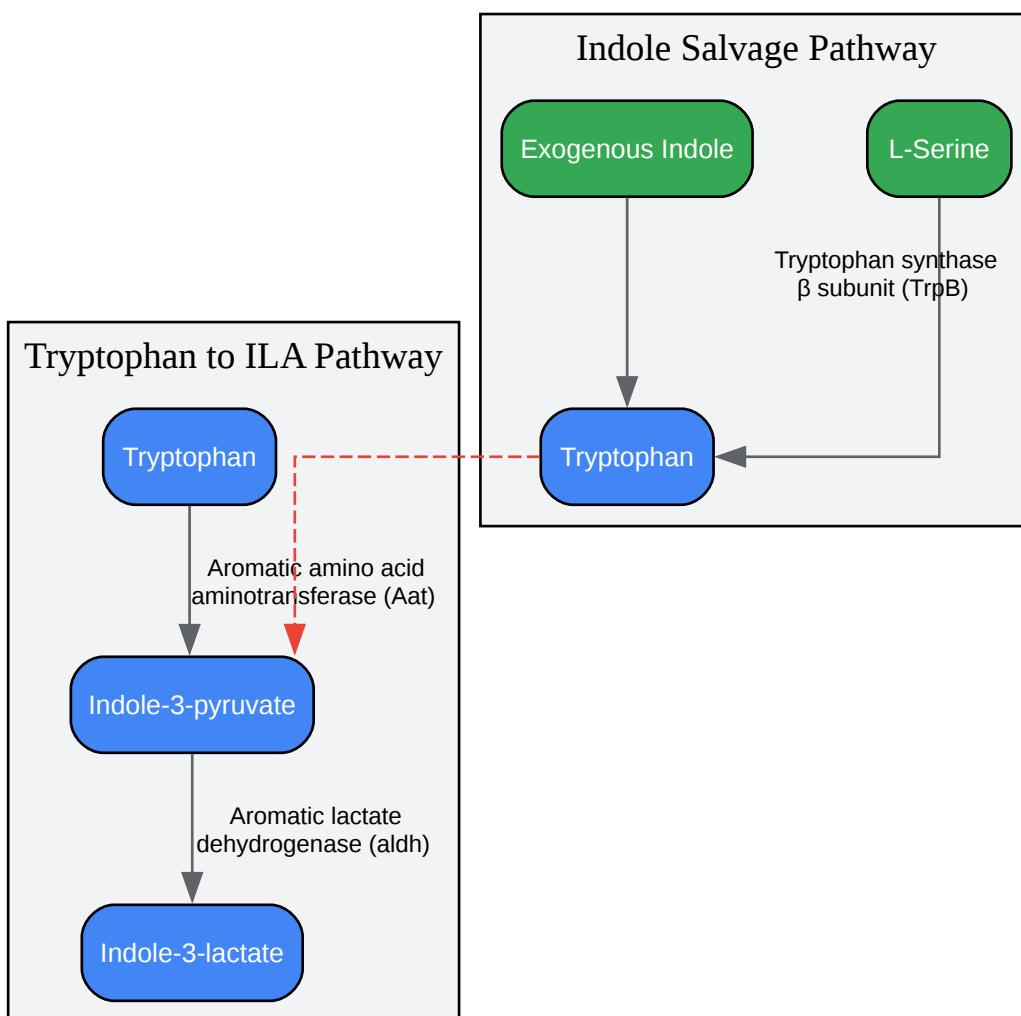
Cultivation of *Bifidobacterium* Species

- Media Preparation: Prepare de Man, Rogosa and Sharpe (MRS) broth. For anaerobic cultivation, supplement the MRS broth with 0.05% L-cysteine (MRS-C).[5]
- Inoculation: Inoculate the MRS-C broth with a single colony of the desired *Bifidobacterium* strain.
- Anaerobic Culture: Incubate the cultures at 37°C for 24-48 hours under anaerobic conditions (e.g., in an anaerobic chamber with a gas mixture of 5% CO₂, 5% H₂, and 90% N₂).[5][13]
- Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).[5][13]

Preparation of Culture Supernatants for Metabolite Analysis

- Centrifugation: After incubation, centrifuge the bacterial cultures at 5,000 × g for 10 minutes at 4°C to pellet the cells.[5]
- Filtration: Carefully collect the supernatant and filter it through a 0.22 µm pore size filter to remove any remaining bacterial cells and debris.[5]
- Storage: Store the filtered culture supernatants at -80°C until further analysis.[5]

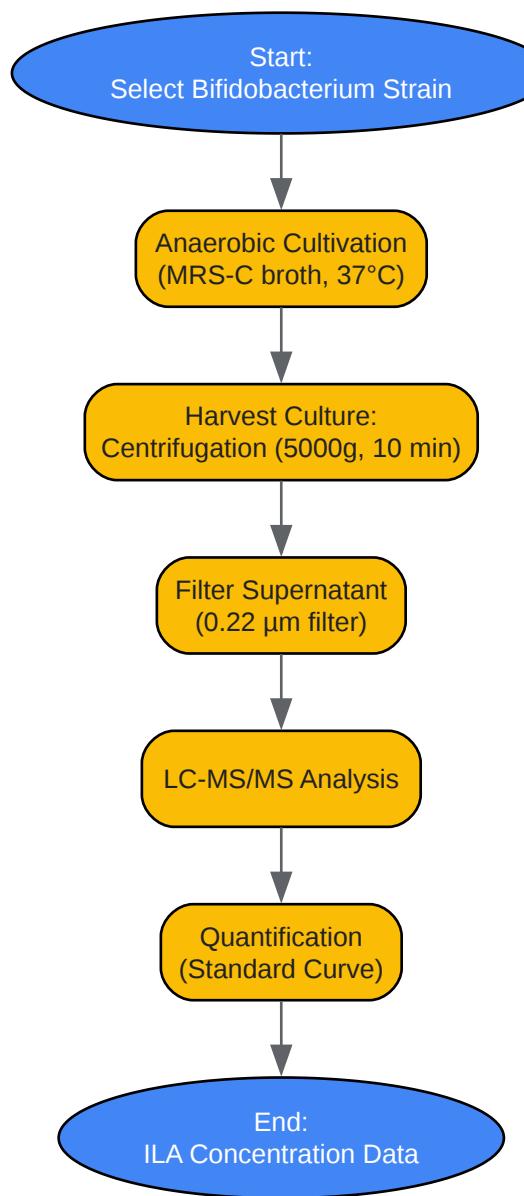
Quantification of Indole-3-Lactate by LC-MS/MS


- Instrumentation: Utilize a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for the sensitive and specific quantification of ILA.[5][12]
- Chromatographic Separation:

- Column: Use a C18 reverse-phase column (e.g., InertSustain C18, 2.1 × 150 mm, 2 µm particle size).[5]
- Mobile Phase: Employ a gradient elution with two mobile phases. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.[14]
- Flow Rate: Set a constant flow rate, for instance, 0.2 mL/min.[7]
- Mass Spectrometry Detection:
 - Ionization Mode: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[3]
 - Transitions: Monitor the specific precursor-to-product ion transitions for ILA for accurate quantification.
- Quantification: Generate a standard curve using a serial dilution of a pure ILA standard.[14] Calculate the concentration of ILA in the culture supernatants by comparing their peak areas to the standard curve.[7]

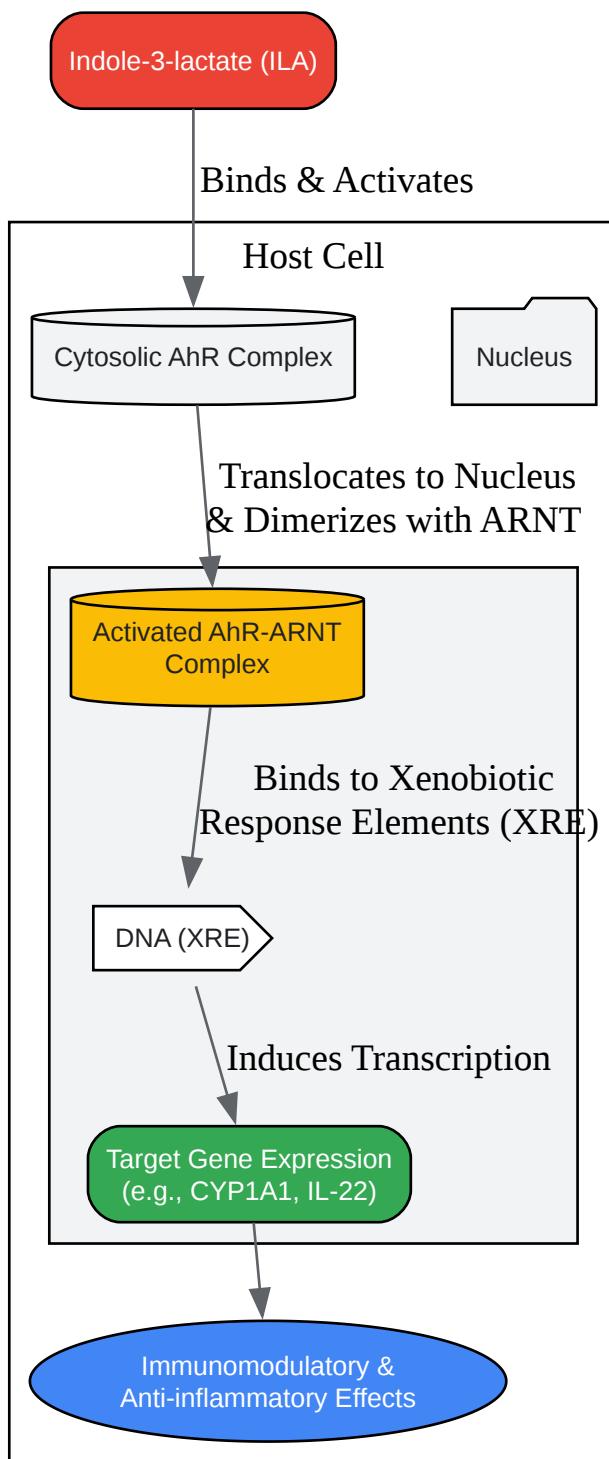
Visualizations

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a typical experimental workflow.


Metabolic Pathways for ILA Production

[Click to download full resolution via product page](#)

Metabolic pathways for ILA synthesis in *Bifidobacterium*.


Experimental Workflow for ILA Quantification

[Click to download full resolution via product page](#)

A typical experimental workflow for ILA analysis.

Signaling via Aryl Hydrocarbon Receptor (AhR)

[Click to download full resolution via product page](#)

ILA-mediated activation of the Aryl Hydrocarbon Receptor pathway.

Biological Significance and Therapeutic Potential

The production of ILA by *Bifidobacterium* is not merely a metabolic curiosity but has profound implications for host health. ILA is a known ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that plays a critical role in regulating immune responses at mucosal surfaces.^{[1][2]} Activation of AhR by ILA can lead to the production of interleukin-22 (IL-22), which enhances intestinal barrier function, and can also suppress inflammatory responses.^{[1][6]} For instance, ILA has been shown to attenuate lipopolysaccharide (LPS)-induced inflammation in macrophages and intestinal epithelial cells.^{[2][13]}

Furthermore, emerging evidence suggests a role for ILA in the gut-brain axis. ILA has been observed to enhance nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, suggesting its potential involvement in neuronal development and function.^[1] Given its anti-inflammatory and neuro-regulatory properties, the targeted modulation of ILA production by specific probiotic *Bifidobacterium* strains represents a promising avenue for the development of novel therapeutics for inflammatory bowel diseases, neurological disorders, and other conditions linked to gut dysbiosis.

Conclusion

Bifidobacterium species, particularly those colonizing the infant gut, are efficient producers of the bioactive metabolite **indole-3-lactate**. The synthesis of ILA from tryptophan and salvaged indole is mediated by a specific set of enzymes, highlighting the unique metabolic capabilities of these bacteria. The ability to quantify ILA production through robust analytical methods like LC-MS/MS allows for the screening and selection of potent ILA-producing strains for probiotic applications. The immunomodulatory and neuro-active properties of ILA, largely mediated through AhR signaling, underscore its potential as a therapeutic agent. Further research into the factors regulating ILA production by bifidobacteria and its precise mechanisms of action *in vivo* will be crucial for translating these findings into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. escholarship.org [escholarship.org]
- 3. Indole-3-lactic acid, a metabolite of tryptophan, secreted by *Bifidobacterium longum* subspecies *infantis* is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Production of Indole-3-Lactic Acid by *Bifidobacterium* Strains Isolated from Human Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of Indole-3-Lactic Acid by *Bifidobacterium* Strains Isolated from Human Infants - ProQuest [proquest.com]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 10. Human gut-associated *Bifidobacterium* species salvage exogenous indole, a uremic toxin precursor, to synthesize indole-3-lactic acid via tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human gut-associated *Bifidobacterium* species salvage exogenous indole, a uremic toxin precursor, to synthesize indole-3-lactic acid via tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]
- 13. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 14. CN114044750A - Method for purifying indole-3-lactic acid from plant lactic acid bacteria fermentation supernatant - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Indole-3-Lactate Production by *Bifidobacterium* Species: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15571032#indole-3-lactate-production-by-bifidobacterium-species>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com